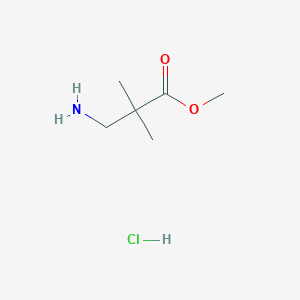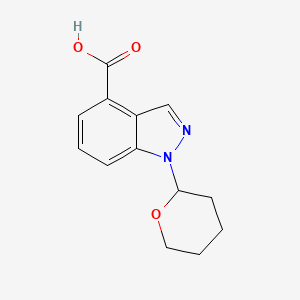![molecular formula C9H9BrF3N B1386723 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine CAS No. 1020989-57-4](/img/structure/B1386723.png)
1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine
Übersicht
Beschreibung
“1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine” is a chemical compound with a molecular weight of 267.05 . It has an IUPAC name of 1-(2-bromo-5-(trifluoromethyl)phenyl)ethan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6BrF3O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.05 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Field
Application
“1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-one” is a compound that can be used in organic synthesis . It’s a liquid at room temperature and has a molecular weight of 267.05 .
Method of Application
This compound can be used as a reagent in various organic reactions. The specific procedures would depend on the reaction being carried out .
Results
The outcomes of the reactions would also depend on the specific reaction being carried out .
DNA Targeting Agents
Field
Application
A compound with a similar structure, “1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles”, has been synthesized and used as DNA targeting agents .
Method of Application
This compound was synthesized through a one-pot cascade reaction of 3-mercapto[1,2,4]triazoles with trifluoromethyl-β-diktetones in the presence of NBS .
Results
The synthesized analogs were primarily screened for their ability to bind with the DNA duplex d (CGCGAATTCGCG) 2 using molecular modeling tools . The most promising compound demonstrated a strong binding affinity (Kb = 1 × 10^5 M^−1) with double-helical DNA, particularly within the minor groove .
Agrochemical and Pharmaceutical Ingredients
Field
Agrochemical and Pharmaceutical Industries
Application
Trifluoromethylpyridines (TFMP), which have a similar structure to “1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine”, are used as key structural motifs in active agrochemical and pharmaceutical ingredients .
Method of Application
The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Results
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Antiviral Agents
Field
Application
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which have a similar structure to “1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine”, have been reported as antiviral agents .
Method of Application
These compounds were prepared and tested for their antiviral activity .
Results
One of the tested compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Intermediate for Crop-Protection Products
Field
Application
2,3-Dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . This compound has a similar structure to “1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine”.
Method of Application
The specific procedures would depend on the crop-protection product being synthesized .
Results
The outcomes would also depend on the specific product being synthesized .
Influenza A Inhibitor
Field
Application
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which have a similar structure to “1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine”, have been reported as antiviral agents .
Method of Application
These compounds were prepared and tested for their antiviral activity .
Results
One of the tested compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-[2-bromo-5-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLZHOOBPJFPAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(F)(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



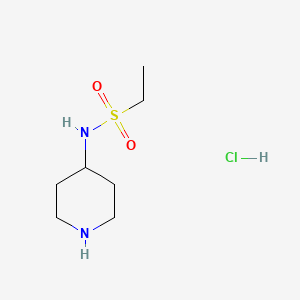
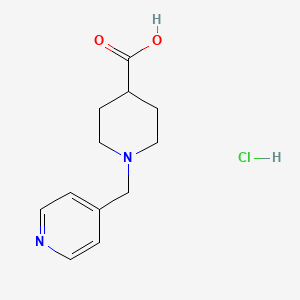
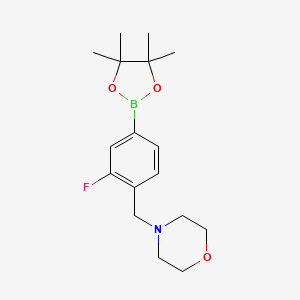
![1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B1386646.png)
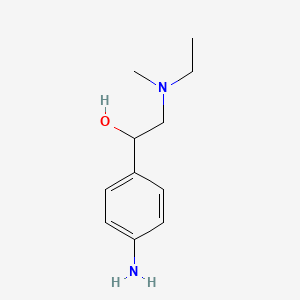
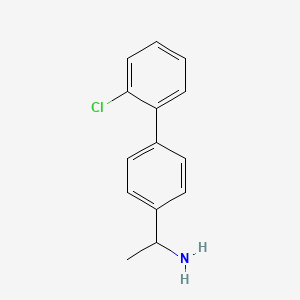
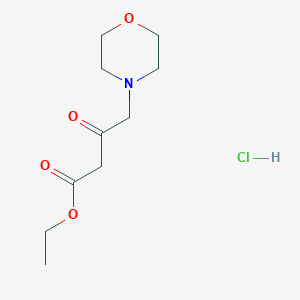
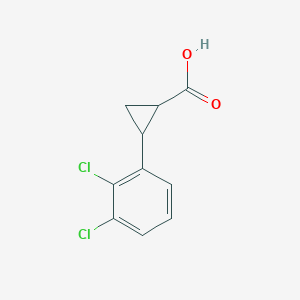
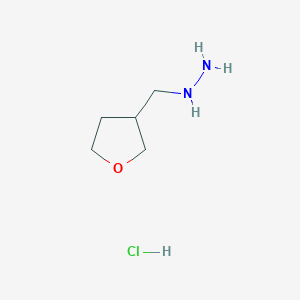
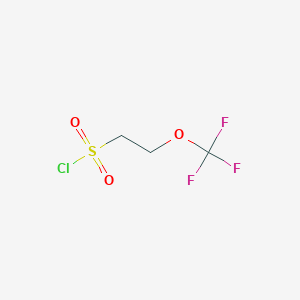
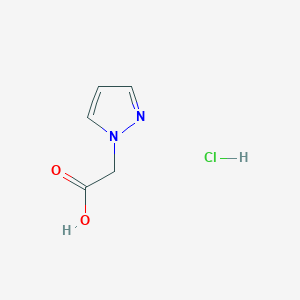
![2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1386661.png)
